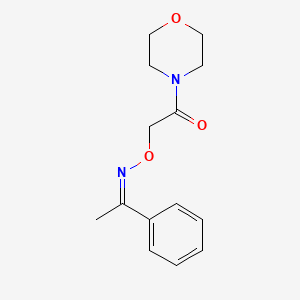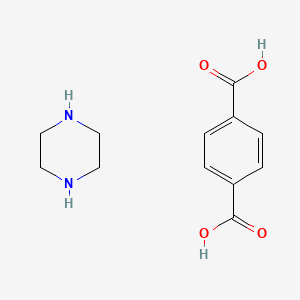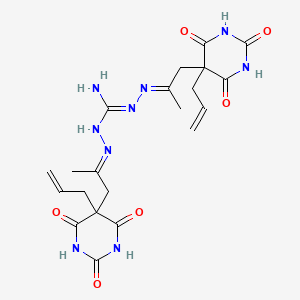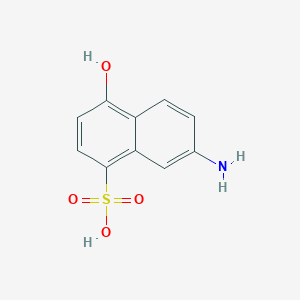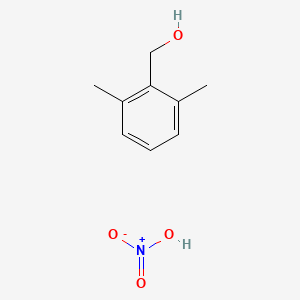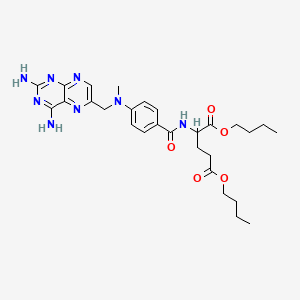
Dibutyl methotrexate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl methotrexate is a derivative of methotrexate, a well-known chemotherapy agent and immune-system suppressant. Methotrexate is used to treat various cancers, autoimmune diseases, and ectopic pregnancies . This compound, specifically, has been studied for its pharmacokinetics and metabolism in animal models .
Preparation Methods
The synthesis of dibutyl methotrexate involves the esterification of methotrexate. This process typically includes the reaction of methotrexate with butanol in the presence of a catalyst. The reaction conditions often require an acidic or basic environment to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactors and purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Dibutyl methotrexate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of this compound can yield methotrexate and butanol as major products . The compound’s stability and reactivity are influenced by its ester groups, which can be cleaved under specific conditions .
Scientific Research Applications
It has been studied for its pharmacokinetics and metabolism in animal models, providing insights into its potential use as an antitumor agent . Additionally, research has focused on its use in drug delivery systems, particularly in the form of nanoparticles, to enhance the efficacy and reduce the toxicity of methotrexate . The compound’s ability to penetrate biological barriers and its improved tissue distribution properties make it a promising candidate for further research .
Mechanism of Action
The mechanism of action of dibutyl methotrexate is similar to that of methotrexate. It acts by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition leads to the suppression of DNA synthesis, repair, and cellular replication . The compound also affects various molecular targets and pathways, including the folate pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Dibutyl methotrexate can be compared with other methotrexate derivatives, such as monobutyl methotrexate and methotrexate itself. While methotrexate is widely used in clinical settings, this compound offers unique advantages, such as improved lipophilicity and tissue distribution . Similar compounds include monobutyl methotrexate, which has been studied for its pharmacokinetics and metabolism . The unique ester groups in this compound contribute to its distinct pharmacological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
50602-77-2 |
|---|---|
Molecular Formula |
C28H38N8O5 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
dibutyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C28H38N8O5/c1-4-6-14-40-22(37)13-12-21(27(39)41-15-7-5-2)33-26(38)18-8-10-20(11-9-18)36(3)17-19-16-31-25-23(32-19)24(29)34-28(30)35-25/h8-11,16,21H,4-7,12-15,17H2,1-3H3,(H,33,38)(H4,29,30,31,34,35) |
InChI Key |
SPTBIJLJJBZGDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


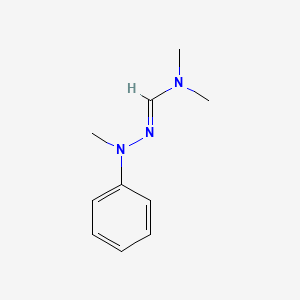
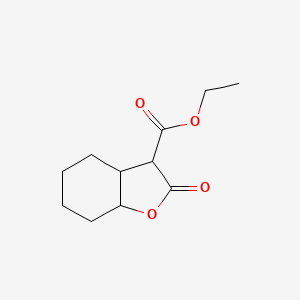
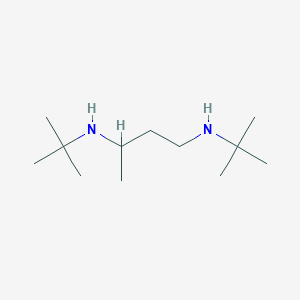
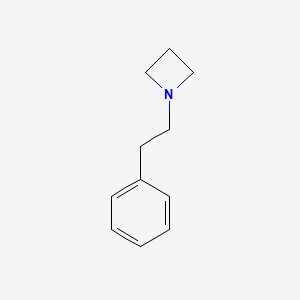
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
